IDO1 Inhibition vs. Advanced Inhibitors
1-(4-Chlorobenzyl)-1H-indol-4-amine exhibits measurable IDO1 inhibitory activity with an IC50 of 4.4 μM (4400 nM) in a biochemical assay using recombinant human IDO1 [1]. This potency is significantly weaker than advanced IDO1 inhibitors such as BDBM50550033, which demonstrates an IC50 of 158 nM in a more physiologically relevant human whole blood assay [2]. This data positions the target compound not as a potent lead, but as a valuable tool compound for understanding baseline indole scaffold activity or for use in less sensitive biochemical screens where high potency is not required.
| Evidence Dimension | IDO1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 4.4 μM (4400 nM) |
| Comparator Or Baseline | Advanced IDO1 inhibitor (BDBM50550033) IC50 = 0.158 μM (158 nM) |
| Quantified Difference | Target compound is ~27.8-fold less potent than comparator |
| Conditions | Target: Recombinant human IDO1 protein (spectrophotometric assay); Comparator: IFNγ/LPS-stimulated human whole blood assay. |
Why This Matters
This quantifies the compound's activity, allowing researchers to select it as a weaker control or a scaffold for optimization rather than mistaking it for a potent lead.
- [1] TargetMine. Activity Report: Inhibition of N-terminal his-tagged human indoleamine 2,3-dioxygenase (IDO1) by 1-(4-Chlorobenzyl)-1H-indol-4-amine. ChEMBL ID: CHEMBL568287. View Source
- [2] BindingDB. BDBM50550033 (CHEMBL4791270): Inhibition of IDO1 in IFNgamma/LPS-stimulated human whole blood (IC50: 158 nM). View Source
